N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Formation of Intermediate: The 5-methylfuran-2-carbaldehyde undergoes a condensation reaction with 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst, such as ammonium acetate, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under reflux conditions in a solvent like n-butanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: Similar in structure but lacks the pyrazolo[3,4-d]pyrimidine core.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin: Contains a pyrrolo[2,3-d]pyrimidine core but differs in the substituents.
Uniqueness
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a furan ring and a pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11N5O |
---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N5O/c1-7-2-3-8(17-7)4-12-10-9-5-15-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
YOGMUACZOJRWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.